Selonsertib

説明

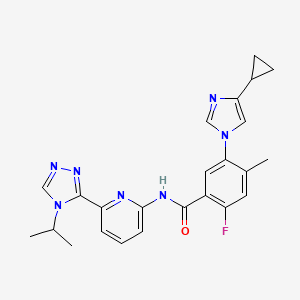

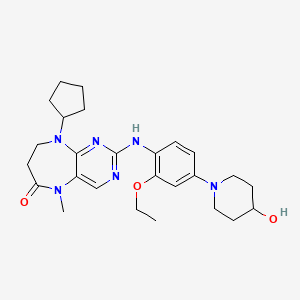

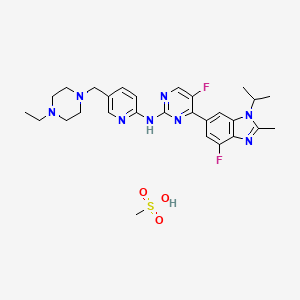

Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

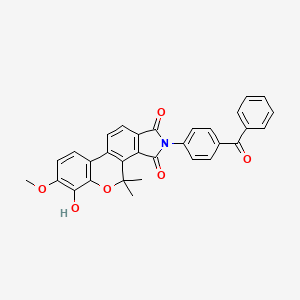

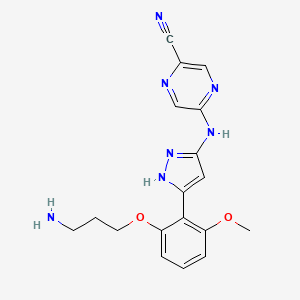

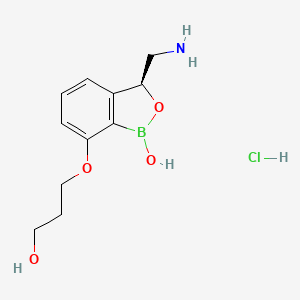

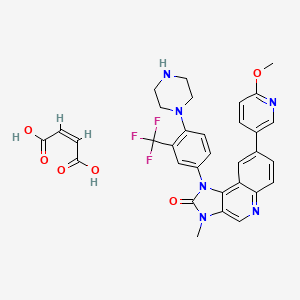

Molecular Structure Analysis

Selonsertib is a polycyclic aromatic compound, and its structure includes a benzene ring linked to an imidazole ring . Further molecular structure analysis is not available in the retrieved literature.Physical And Chemical Properties Analysis

Selonsertib is rapidly and effectively absorbed into the systemic circulation after oral treatment, with a Tmax of 0.5 h and oral bioavailability of 74% . Renal excretion is a minor pathway of Selonsertib elimination .科学的研究の応用

Treatment of Nonalcoholic Steatohepatitis (NASH)

Selonsertib has been investigated as a treatment for NASH, a liver disease characterized by inflammation and fibrosis. It acts as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is involved in promoting inflammation and cell death in the liver under oxidative stress conditions .

Interaction with Human Serum Albumin

Research has been conducted to understand the binding characteristics and interaction mechanisms of Selonsertib with human serum albumin (HSA), a major transport protein in the circulatory system. This is crucial for determining how Selonsertib is distributed within the body .

Cirrhosis Due to NASH

Selonsertib has been studied for its potential to cause fibrosis regression and reduce complications in adults with cirrhosis, a severe liver condition, due to NASH .

Acute Liver Failure (ALF) Therapy

Studies suggest that Selonsertib could be beneficial in treating ALF by inhibiting ASK1, offering a potential alternative to liver transplantation and artificial liver therapies .

Anti-neuroinflammatory Effects

Selonsertib’s anti-inflammatory and anti-fibrotic activities have led to investigations into its effects on neuroinflammation, which could have implications for treating conditions like diabetic kidney disease .

Pharmacokinetics and Safety

Clinical trials have assessed the pharmacokinetics, safety, and tolerability of Selonsertib in healthy subjects, which is essential for understanding its therapeutic potential and guiding dosage recommendations .

作用機序

Target of Action

Selonsertib is a first-in-class inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) . ASK1 is a serine/threonine signaling kinase that is regulated by its direct interaction with thioredoxin, a redox-responsive protein . It plays a crucial role in various cellular responses, including apoptosis, inflammation, and differentiation under normal conditions .

Mode of Action

Selonsertib selectively inhibits ASK1, thereby preventing the activation of downstream signaling pathways that lead to inflammation and fibrosis . By inhibiting ASK1, Selonsertib can potentially reduce the pathological stimuli that lead to various diseases, including fibrotic diseases .

Biochemical Pathways

Selonsertib acts on the ASK1-JNK-DRP1 pathway . In the context of liver failure, for example, it attenuates JNK-mediated DRP1 mitochondrial translocation, thereby rescuing mitochondrial damage in macrophages . This action leads to a reduction in the release of inflammatory cytokines from macrophages .

Pharmacokinetics

Selonsertib is rapidly absorbed and exhibits dose-proportional pharmacokinetics . It is well-tolerated, and its pharmacokinetic profile supports once-daily dosing without regard to food . Renal excretion is a minor pathway of Selonsertib elimination . The half maximal effective concentration (EC50) of Selonsertib in human whole blood was determined to be 56 ng/mL .

Result of Action

The inhibition of ASK1 by Selonsertib leads to a reduction in inflammation and fibrosis, making it a potential therapeutic agent for diseases such as non-alcoholic steatohepatitis (NASH) and diabetic kidney disease . In the context of acute liver failure (ALF), Selonsertib has been shown to significantly ameliorate ALF, as determined by reduced hepatic necrosis and serum alanine aminotransferase, aspartate aminotransferase, and inflammatory cytokine levels .

Action Environment

For instance, in the context of ALF, Selonsertib is only effective early after administration . This suggests that the timing of drug administration, which can be influenced by various environmental factors, may play a role in the efficacy of Selonsertib.

Safety and Hazards

特性

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDDLAAKOYYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selonsertib | |

CAS RN |

1448428-04-3 | |

| Record name | Selonsertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selonsertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELONSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)